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Phosphine oxide, bis(3-methylphenyl)-

Flame retardant Polymer modification Non-migratory additive

Phosphine ligands often demand inert-atmosphere handling, complicating scale-up. Bis(3-methylphenyl)phosphine oxide is an air-stable diarylphosphine oxide that eliminates glovebox constraints. • Flame Retardant: Achieves UL-94 V-0 at 0.6-0.9% P loading in epoxy resins without mechanical embrittlement. • Catalysis: Bench-stable Lewis base for aldol reactions, esterifications, and halocyclizations via hypervalent silicon intermediates. • OLED Materials: High-triplet-energy electron-transporting block; PHOLED devices reach EQE up to 14.9%.

Molecular Formula C14H14OP+
Molecular Weight 229.23 g/mol
CAS No. 145290-34-2
Cat. No. B169858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphine oxide, bis(3-methylphenyl)-
CAS145290-34-2
SynonymsPhosphine oxide, bis(3-Methylphenyl)
Molecular FormulaC14H14OP+
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)[P+](=O)C2=CC=CC(=C2)C
InChIInChI=1S/C14H14OP/c1-11-5-3-7-13(9-11)16(15)14-8-4-6-12(2)10-14/h3-10H,1-2H3/q+1
InChIKeyVLGBGPBIXWIGOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(3-methylphenyl)phosphine Oxide Technical Specifications


Bis(3-methylphenyl)phosphine oxide (CAS 145290-34-2; molecular formula C₁₄H₁₅OP; molar mass 230.24 g/mol) is a diarylphosphine oxide featuring two meta-tolyl groups and an oxygen atom bonded to a central phosphorus atom . It is a colorless to light yellow solid, insoluble in water at room temperature but soluble in common organic solvents such as ketones, alcohols, and ethers . This compound belongs to the broader class of arylphosphine oxides, which are characterized by high thermal and oxidative stability arising from the highly polarized P=O bond, and are primarily utilized as flame retardants in polymer formulations, as Lewis base catalysts or ligands in organic synthesis, and as electron-transporting building blocks in optoelectronic materials .

Why Bis(3-methylphenyl)phosphine Oxide Cannot Be Substituted


Arylphosphine oxides are not interchangeable commodities; subtle variations in aryl substitution pattern profoundly influence key performance parameters across their major application domains. In flame retardant applications, the substitution pattern on the aryl rings dictates both flame inhibition efficiency and, critically, the retention of mechanical properties in host polymers—unlike physical additive flame retardants which typically embrittle ductile engineering thermoplastics beyond a certain concentration threshold [1]. In catalysis, the electronic and steric properties conferred by substituents directly modulate Lewis basicity, coordination geometry, and ultimately catalytic activity and selectivity [2]. In optoelectronic materials, the inductive effects of phosphine oxide substituents govern electrochemical properties, triplet energy levels, and electron-transporting capability, which are decisive for OLED device efficiency and operating voltage [3]. Selecting a specific diarylphosphine oxide such as bis(3-methylphenyl)phosphine oxide—with its defined meta-methyl substitution pattern—rather than a generic analog is therefore a material specification decision with direct consequences for downstream performance.

Bis(3-methylphenyl)phosphine Oxide Differentiation Evidence


Non-Migratory vs. Physical Additive Flame Retardancy

Arylphosphine oxides (including the bis(3-methylphenyl) class) can be incorporated directly into polymer backbones as reactive moieties rather than as physical additives. This covalent incorporation prevents extraction or vaporization of the flame retardant component—a common failure mode for additive-type flame retardants. Moreover, unlike physical additives which embrittle ductile engineering thermoplastics when employed beyond a certain concentration, the mechanical properties of arylphosphine oxide-modified polymers are maintained independent of phosphorus concentration [1].

Flame retardant Polymer modification Non-migratory additive

Methyl Substitution Effect on Epoxy Flame Retardancy

Methyl substitution on the aryl rings of diarylphosphine oxides significantly modulates flame retardant efficiency. A comparative study of two methyl-substituted diphenylphosphine oxides in bisphenol A epoxy resin demonstrated that (2,4-dimethylphenyl) phenylphosphine oxide (2,4-DMPO) achieved a UL-94 V-0 rating at a phosphorus content of only 0.6% (mass fraction), whereas the mono-methyl analog (4-methylphenyl) phenylphosphine oxide (4-MPO) required a higher phosphorus loading of 0.9% to achieve the same V-0 rating [1]. Correspondingly, the limiting oxygen index (LOI) values were 30.3% for 2,4-DMPO at 0.6% P versus 31.5% for 4-MPO at 0.9% P [1].

Epoxy resin Flame retardancy LOI UL-94

Air-Stable Lewis Basicity vs. Phosphines

Phosphine oxides offer a critical operational advantage over their parent phosphines in catalytic applications: high air stability. Whereas phosphines are prone to rapid oxidation upon exposure to air—necessitating rigorous inert atmosphere handling—phosphine oxides are bench-stable solids that can be handled under ambient conditions without degradation [1]. The highly polarized P=O bond enables phosphine oxides to act as neutral coordinate-Lewis bases, similar to phosphoramides and amine N-oxides, facilitating activation of chlorosilanes via hypervalent silicon complex formation [2].

Organocatalysis Lewis base Air stability Phosphine oxide

Organic Solvent Solubility & Process Compatibility

Bis(3-methylphenyl)phosphine oxide exhibits high solubility in a broad range of organic solvents including ketones, alcohols, ethers, dichloromethane, and tetrahydrofuran, while remaining insoluble in water . This solubility profile facilitates straightforward incorporation into polymer formulations, enables homogeneous reaction conditions in organic synthesis, and allows for convenient aqueous workup procedures. The meta-methyl substitution pattern contributes to enhanced organic solubility relative to unsubstituted triphenylphosphine oxide.

Solubility Organic solvents Process compatibility

Bis(3-methylphenyl)phosphine Oxide Application Scenarios


Reactive Flame Retardant in Epoxy Formulations

Bis(3-methylphenyl)phosphine oxide can be incorporated as a reactive flame retardant moiety in epoxy resin systems, leveraging the covalent-binding advantage of arylphosphine oxides to prevent additive migration and extraction. Based on evidence from structurally analogous methyl-substituted diarylphosphine oxides, formulations can achieve UL-94 V-0 ratings at phosphorus loadings as low as 0.6–0.9% (mass fraction) in bisphenol A epoxy cured with 4,4′-diaminodiphenylsulfone, while maintaining mechanical integrity—unlike physical additive flame retardants which embrittle polymers at higher loadings [1] [2]. This scenario is procurement-relevant for manufacturers of flame-retardant electronic encapsulants, printed circuit board materials, and aerospace composite resins requiring durable, non-leaching fire protection.

Air-Stable Lewis Base Catalyst & Ligand

The compound serves as an air-stable Lewis base catalyst or ligand precursor that can be handled under ambient laboratory and production conditions without the inert atmosphere requirements necessary for phosphine analogs. In organocatalysis, phosphine oxides of this class mediate asymmetric aldol reactions, esterifications, and halocyclizations via hypervalent silicon complex intermediates [3]. The bis(3-methylphenyl) substitution pattern provides defined steric and electronic tuning of the phosphorus center, offering synthetic chemists a catalyst or ligand scaffold with predictable coordination behavior and enhanced operational convenience compared to air-sensitive phosphines [4]. This scenario is procurement-relevant for pharmaceutical intermediate synthesis, agrochemical process development, and academic catalysis research groups seeking reproducible, bench-stable Lewis base catalysts.

Building Block for OLED Electron-Transporting Materials

The phosphine oxide moiety—characterized by a highly polarized P=O bond with strong electron-withdrawing inductive character—is a key functional group in the design of electron-transporting and hole-blocking materials for blue phosphorescent organic light-emitting devices (PHOLEDs). Phosphine oxide-substituted small molecules enable vacuum sublimable, electron-transporting host materials with high triplet exciton energies, and devices incorporating optimized phosphine oxide electron transport materials have achieved external quantum efficiencies up to 14.9% and power efficiencies of 48.4 lm/W [5]. Bis(3-methylphenyl)phosphine oxide can serve as a synthetic precursor or structural building block for constructing such electron-transporting materials, with the meta-methyl substituents providing solubility tuning and potential morphological control in thin-film device fabrication [6]. This scenario is procurement-relevant for OLED materials research groups, display technology developers, and organic electronics manufacturers seeking phosphine oxide building blocks with defined substitution patterns.

Hydrolytically Stable Monomer for Polyamides & Polyesters

Arylphosphine oxide moieties can be synthetically incorporated into polyamide and polyester backbones to confer intrinsic flame retardancy while preserving the desirable mechanical properties of the host polymer. Research supported by NIST has demonstrated that this reactive incorporation approach avoids the extraction/vaporization hazards and mechanical embrittlement problems associated with physical additive flame retardants, and that the resulting hydrolytically stable phosphine oxide-containing polymers maintain their fire resistance and mechanical performance over extended service lifetimes [2]. Bis(3-methylphenyl)phosphine oxide can serve as a monomeric precursor or end-capping agent for introducing phosphorus functionality into such high-performance thermoplastics. This scenario is procurement-relevant for manufacturers of flame-retardant engineering plastics used in automotive under-hood components, electrical connectors, and industrial equipment housings where both fire safety and mechanical durability are non-negotiable.

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